(D-His2)-LHRH

説明

BenchChem offers high-quality (D-His2)-LHRH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (D-His2)-LHRH including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

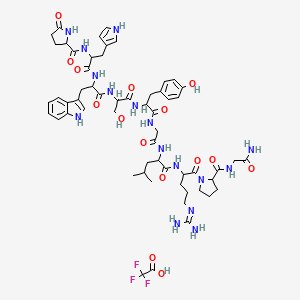

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-(1H-pyrrol-3-yl)propan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H76N16O13.C2HF3O2/c1-30(2)21-39(50(80)67-38(9-5-18-61-56(58)59)55(85)72-20-6-10-44(72)54(84)63-27-45(57)75)66-47(77)28-64-48(78)40(22-31-11-13-34(74)14-12-31)68-53(83)43(29-73)71-52(82)42(24-33-26-62-36-8-4-3-7-35(33)36)70-51(81)41(23-32-17-19-60-25-32)69-49(79)37-15-16-46(76)65-37;3-2(4,5)1(6)7/h3-4,7-8,11-14,17,19,25-26,30,37-44,60,62,73-74H,5-6,9-10,15-16,18,20-24,27-29H2,1-2H3,(H2,57,75)(H,63,84)(H,64,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,79)(H,70,81)(H,71,82)(H4,58,59,61);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWPCFPAUDLOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H77F3N16O15 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53634-19-8 |

Source

|

| Record name | 53634-19-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Role of D-His2 substitution in LHRH agonist activity

The Role of D-His² Substitution in LHRH Agonist Activity: A Mechanistic & Pharmacological Analysis

Executive Summary

The substitution of the native L-Histidine at position 2 (His²) of Luteinizing Hormone-Releasing Hormone (LHRH) with its D-isomer (D-His²) represents a fundamental "molecular switch" in GnRH pharmacology. While the native His² residue is an absolute requirement for receptor activation (intrinsic efficacy), its replacement with D-His²—or other D-amino acids—typically abolishes agonist activity, often converting the peptide into a competitive antagonist.

This guide analyzes the structural and functional consequences of D-His² substitution, contrasting it with the "super-agonist" modifications at position 6 (e.g., D-His(Bzl)⁶ in Histrelin) to clarify a common point of confusion in drug design.

Structural Biology of the LHRH Pharmacophore[1]

To understand the impact of the D-His² substitution, we must first dissect the native LHRH pharmacophore. The decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) functions through a bipartite mechanism:

-

The Binding Domain (Residues 1, 6, 10): Determines affinity. The conformation is stabilized by a

-II’ turn around Gly⁶. -

The Activation Domain (Residues 2-3): Determines efficacy. His² and Trp³ interact with the transmembrane helices of the GnRH receptor (GnRHR) to trigger G-protein coupling.

The Critical Role of L-Histidine²

The imidazole ring of L-His² acts as a proton transfer agent or hydrogen bond donor/acceptor within the receptor's binding pocket (likely interacting with Asp residues in TMH 2 or 7). This interaction induces the conformational shift required to activate the G

Key Insight: The stereochemistry of His² is non-negotiable for agonism. The L-configuration orients the imidazole ring correctly to engage the activation switch.

The D-His² Substitution: Mechanisms of Action

Substituting L-His² with D-His² alters the spatial trajectory of the imidazole side chain. This modification has two primary pharmacological outcomes:

A. Ablation of Intrinsic Efficacy (The Antagonist Shift)

The D-isomer places the imidazole ring in a steric position that prevents it from engaging the receptor's activation residues. Consequently, the peptide may still bind to the receptor (often with high affinity if other residues are optimized), but it fails to trigger the G-protein cascade.

-

Result: The peptide functions as a competitive antagonist or an inactive ligand, blocking endogenous GnRH from binding.

B. The "False Friend": D-His² vs. D-His⁶ (Histrelin)

A critical distinction in LHRH drug development is the position of the D-substitution.

-

D-His²: Destroys agonism (Antagonist profile).

-

D-His⁶: Enhances agonism (Super-agonist profile).

-

Example:Histrelin contains D-His(Bzl)⁶ .[1] The D-amino acid at position 6 stabilizes the bioactive

-turn, reducing proteolysis and increasing receptor residence time, resulting in potent agonism.

-

Table 1: Comparative Pharmacology of Histidine Substitutions

| Peptide Variant | Sequence Modification | Primary Activity | Mechanism |

| Native LHRH | L-His² | Agonist | Native activation of Gq signaling. |

| [D-His²]-LHRH | D-His² | Antagonist / Inactive | Binds but fails to trigger TMH shift (uncoupling). |

| Histrelin | D-His(Bzl)⁶ | Super-Agonist | Stabilizes |

| Ganirelix | D-Ala¹⁰, D-Phe², etc.[2] | Antagonist | Multiple D-subs (inc. Pos 2) optimize blockade. |

Signal Transduction Pathways

The following Graphviz diagram illustrates the divergence in signaling pathways between the Native Agonist (L-His²) and the Substituted Analog (D-His²).

Figure 1: Divergent signaling outcomes. L-His² triggers the Gq cascade, while D-His² results in receptor occupancy without activation (Antagonism).

Experimental Protocols for Validation

To verify the role of D-His² in a specific analog, researchers must employ a paired assay strategy: Binding (Affinity) vs. Function (Efficacy).

Protocol A: Competitive Receptor Binding Assay

Purpose: Determine if the D-His² analog retains affinity for the GnRHR.

-

Preparation: Isolate pituitary membrane fractions from adult male rats or use HEK293 cells stably expressing human GnRHR.

-

Radioligand: Use [¹²⁵I]-labeled [D-Trp⁶]-LHRH (Triptorelin) as the tracer (~0.5 nM).

-

Incubation: Incubate membrane aliquots with tracer and increasing concentrations (

to -

Separation: Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% PEI).

-

Analysis: Measure bound radioactivity via gamma counter. Calculate

and-

Expected Result: D-His² analogs typically show measurable binding affinity (

in nM range), proving they interact with the receptor.

-

Protocol B: IP₃ Accumulation Assay (Functional Agonism)

Purpose: Determine if the binding event triggers activation (Agonist) or blockade (Antagonist).

-

Cell Line: Use GnRHR-expressing cells (e.g., L

T2 or CHO-GnRHR). -

Labeling: Pre-load cells with [³H]-myo-inositol (2 µCi/mL) for 24 hours.

-

Stimulation: Wash cells and treat with LiCl (10 mM) to block inositol monophosphatase. Add D-His² analog (

M).-

Positive Control: Native LHRH (

M). -

Negative Control: Buffer only.

-

-

Extraction: Stop reaction after 45 min with ice-cold formic acid. Separate Inositol Phosphates (IP1, IP2, IP3) via anion-exchange chromatography (Dowex AG1-X8).

-

Data Interpretation:

-

Agonist: High radioactive counts in IP3 fraction (comparable to LHRH).

-

Antagonist (D-His² Effect): Baseline radioactive counts (similar to Negative Control).

-

Antagonist Confirmation: Co-treat with LHRH + D-His² analog. If IP3 levels are reduced compared to LHRH alone, the analog is a competitive antagonist.

-

References

-

Schally, A. V., et al. (1971). "Isolation and properties of the FSH and LH-releasing hormone." Biochemical and Biophysical Research Communications. Link

-

Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews. Link

-

Karten, M. J., & Rivier, J. E. (1986).[1] "Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists: rationale and perspective." Endocrine Reviews. Link

-

Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors: structure and signal transduction pathways." Endocrine Reviews. Link

-

DrugBank. (2024). "Histrelin: Pharmacology and Mechanism of Action." DrugBank Online. Link

Sources

Technical Guide: Mechanism of Action for D-His² Modified LHRH Analogs

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of D-His² modified LHRH analogs .

This guide addresses the specific pharmacological profile of analogs modified at Position 2 with D-Histidine (D-His), distinguishing them from the more common Position 6 modified super-agonists (e.g., Histrelin).

Executive Summary

D-His² modified LHRH analogs represent a distinct class of ligands in the Gonadotropin-Releasing Hormone (GnRH) pharmacophore.[1] Unlike Position 6 modifications (e.g., [D-His(Bzl)⁶]-LHRH, Histrelin) which stabilize the peptide turn to enhance potency, the substitution of the native L-Histidine at Position 2 with its D-isomer (D-His ) fundamentally alters the intrinsic efficacy of the ligand.

While native LHRH is a full agonist, [D-His²]-LHRH functions primarily as a weak partial agonist (retaining ~9% of native efficacy). This modification disrupts the specific N-terminal activation domain required to trigger the GnRH Receptor (GnRHR) conformational change, effectively uncoupling receptor binding from Gq protein signaling. This guide explores the structural causality, signaling dynamics, and experimental protocols for evaluating these unique analogs.

Molecular Pharmacology: The Structural "Switch"

To understand the mechanism of D-His² analogs, one must deconstruct the LHRH pharmacophore. The native decapeptide (pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂) has two distinct functional domains:

-

Binding Domain (C-Terminus): Residues 6–10 (especially Arg⁸ and Gly¹⁰-NH₂) anchor the peptide into the receptor pocket.

-

Activation Domain (N-Terminus): Residues 1–3 (pGlu¹-His²-Trp³) are responsible for triggering the receptor activation switch.

The Role of Histidine-2 (L-His vs. D-His)

In the native agonist, the imidazole ring of L-His² engages in critical hydrogen bonding and

The D-His² Modification:

-

Stereochemical Inversion: Replacing L-His with D-His inverts the chirality at the alpha-carbon.

-

Side Chain Trajectory: The imidazole side chain is forced into a spatial orientation that cannot optimally engage the receptor's activation residues.

-

Conformational Consequence: While the peptide can still bind (affinity is often retained due to the C-terminal anchor), the N-terminus fails to induce the transmembrane shift required for full signal transduction.

Table 1: Comparative Structure-Activity Relationship (SAR)

| Analog Class | Modification | Structural Impact | Pharmacological Profile |

| Native LHRH | None (L-His²) | Flexible backbone; Native activation fit | Full Agonist (100% Efficacy) |

| D-His² Analog | D-His at Pos 2 | Disrupted Activation Domain ; Imidazole misaligned | Weak Partial Agonist (~9% Efficacy) |

| Super-Agonist | D-His(Bzl) at Pos 6 | Stabilized | Super Agonist (High Potency, e.g., Histrelin) |

| Antagonist | D-Phe/D-Cpa at Pos 2 | Bulky hydrophobic block; No activation contact | Pure Antagonist (0% Efficacy) |

Mechanism of Action: Signaling Dynamics

The D-His² modification creates a "functional uncoupling" at the receptor level.

Receptor Binding vs. Activation

-

Binding Event: The D-His² analog binds to the GnRHR with high affinity (

often in the nanomolar range). -

Defective Trigger: Due to the D-configuration, the N-terminus cannot execute the "toggle switch" movement.

-

Partial Signaling: Unlike pure antagonists (which lock the receptor in an inactive state), D-His² retains a "leaky" activation potential, resulting in low-level Phospholipase C (PLC) stimulation.

Pathway Visualization

The following diagram illustrates the divergence in signaling between Native LHRH and D-His² Analogs.

Caption: Differential signaling efficacy. Native LHRH induces full Gq coupling, while D-His² analogs induce a suboptimal conformation leading to weak IP3 turnover.

Experimental Protocols for Evaluation

To validate the mechanism of a D-His² modified analog, researchers must distinguish affinity (binding) from intrinsic efficacy (activation).

Protocol 1: Competitive Binding Assay (Affinity)

Objective: Determine if the D-His² modification affects receptor binding affinity (

-

Preparation: Prepare HEK293 cells stably expressing human GnRHR.

-

Radioligand: Use [

I]-LHRH (agonist) or [ -

Incubation:

-

Incubate membrane preparations with 0.1 nM radioligand.

-

Add increasing concentrations (

to

-

-

Separation: Filter through GF/C filters pre-soaked in 0.5% PEI.

-

Analysis: Measure radioactivity. Plot displacement curves to calculate

and-

Expected Result: D-His² analogs typically show high affinity (

nM), similar to native LHRH.

-

Protocol 2: IP3 Accumulation Assay (Intrinsic Efficacy)

Objective: Quantify the "weak agonist" potential (9% efficacy).

-

Cell Seeding: Seed GnRHR-expressing cells in 96-well plates.

-

Labeling: Incubate with [

H]-myo-inositol for 24 hours to label membrane phosphoinositides. -

Stimulation:

-

Wash cells and add buffer containing 10 mM LiCl (to block IP3 degradation).

-

Treat with D-His² analog (100 nM) vs. Native LHRH (100 nM) vs. Buffer (Basal).

-

-

Extraction: Stop reaction with 10 mM formic acid. Isolate Total Inositol Phosphates (IPs) using anion-exchange chromatography.

-

Calculation:

-

Expected Result: ~5-15% of the native LHRH response.

-

Comparative Data Summary

The following table synthesizes historical data regarding the impact of stereochemical inversion at Position 2.

| Parameter | Native LHRH | [D-His²]-LHRH | [D-His(Bzl)⁶]-LHRH (Histrelin) |

| Sequence | pGlu-His -Trp... | pGlu-D-His -Trp... | pGlu-His-Trp...D-His(Bzl) ...[2][3][4][5][6] |

| Binding Affinity ( | ~0.3 nM | ~0.5 - 2.0 nM | < 0.1 nM |

| Receptor Activation | 100% | ~9% | >100% (Super-agonist) |

| Mechanism | Full Agonist | Partial Agonist | Super Agonist |

| Clinical Outcome | Pulsatile release | Weak release / Antagonism at high doses | Desensitization (Castration) |

References

-

Fujino, M., et al. (1972).[3] Structure-activity relationships in the C-terminal part of LHRH. Biochemical and Biophysical Research Communications. Link

-

Flanagan, C. A., et al. (2015).[7] Histidine(7.36(305)) in the conserved peptide receptor activation domain of the gonadotropin releasing hormone receptor couples peptide binding and receptor activation.[7] Molecular and Cellular Endocrinology. Link

-

Schally, A. V., et al. (1972). Isolation and properties of the FSH and LH-releasing hormone. Biochemical and Biophysical Research Communications. Link

-

Sealfon, S. C., et al. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews. Link

-

PubChem. (n.d.). Histrelin (D-His(Bzl)6 Agonist Data for Comparison). National Library of Medicine. Link

Sources

- 1. healthchems.lookchem.com [healthchems.lookchem.com]

- 2. Histrelin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. researchgate.net [researchgate.net]

- 4. [des-Gly10, D-His(Bzl)6]-LH-RHエチルアミド ≥97% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. air.unimi.it [air.unimi.it]

- 7. Histidine(7.36(305)) in the conserved peptide receptor activation domain of the gonadotropin releasing hormone receptor couples peptide binding and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) of LHRH Position 2 Analogs: A Technical Guide

Executive Summary & Structural Context

Luteinizing Hormone-Releasing Hormone (LHRH), or Gonadotropin-Releasing Hormone (GnRH), is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 ) that serves as the master regulator of the reproductive axis.[1] While the N-terminal (positions 1–3) and C-terminal (position 10) domains govern receptor binding and activation, Position 2 (Histidine) acts as the primary "switch" for receptor activation.[2]

This guide analyzes the critical SAR of Position 2, demonstrating how modifications at this specific locus dictate the transition from super-agonist to competitive antagonist .[2] It provides actionable protocols for the synthesis and evaluation of these analogs, targeting researchers in peptide therapeutics.[2]

Mechanistic SAR: The Histidine Switch

The native Histidine at position 2 (His²) possesses unique physicochemical properties—specifically the imidazole ring's aromaticity, hydrogen-bonding capability, and pKa (~6.0)—that are essential for triggering the conformational change in the GnRH receptor (GnRHR) required for signal transduction (Gq/11 coupling).[2]

The Agonist-Antagonist Divergence

-

Retention of Agonism: To maintain agonist activity, the basicity and aromatic character of His² must be preserved.[2] Conservative substitutions (e.g.,

-(pyrazolyl-3)-alanine) may retain partial activity, but deletion or drastic substitution abolishes activation.[2] -

Creation of Antagonists: Replacing His² with bulky, hydrophobic, or D-configured amino acids (e.g., D-Phe , 4-Cl-D-Phe ) eliminates the "activation trigger" while enhancing binding affinity through hydrophobic interactions with the receptor's extracellular loops. This creates a "silent binder" that competitively blocks endogenous LHRH.[2]

Visualization: Structural Logic Flow

The following diagram illustrates the decision tree in LHRH analog design, focusing on Position 2 modifications.

Figure 1: Decision logic for LHRH Position 2 modifications determining pharmacological fate.[2][3][4]

Comparative Data: Key Analogs

The transition from native LHRH to potent antagonists like Cetrorelix and Ganirelix relies heavily on Position 2 substitutions, often combined with Position 6 stabilization.[2]

| Analog Class | Compound | Sequence (Pos 1-3 ... 6 ...[2][5][6][7][8] 10) | Pos 2 Modification | Receptor Affinity ( | Biological Effect |

| Native | LHRH | pGlu-His -Trp ...[2] Gly ... Gly-NH2 | None (His) | ~2 nM | Full Agonist |

| Super-Agonist | Triptorelin | pGlu-His -Trp ...[2] D-Trp ... Gly-NH2 | Retained His | < 0.3 nM | Potent Agonist (Downreg.)[2] |

| Antagonist (Gen 1) | [D-Phe2]-LHRH | pGlu-D-Phe -Trp ...[2] Gly ... Gly-NH2 | D-Phe | ~10 nM | Weak Antagonist |

| Antagonist (Gen 3) | Cetrorelix | Ac-D-Nal-D-Phe(4Cl) -D-Pal ...[2] D-Cit ... D-Ala-NH2 | D-Phe(4Cl) | < 0.5 nM | Potent Antagonist |

| Antagonist (Gen 3) | Ganirelix | Ac-D-Nal-D-Phe(4Cl) -D-Pal ...[2] D-hArg(Et)2 ...[2] D-Ala-NH2 | D-Phe(4Cl) | < 0.5 nM | Potent Antagonist |

Technical Insight: The introduction of electron-withdrawing groups (e.g., 4-Cl) on the D-Phe ring at Position 2 increases lipophilicity and stacking interactions within the receptor pocket, significantly enhancing binding affinity (

Experimental Protocols

Reliable SAR data requires robust synthesis and validation workflows. Below are the industry-standard protocols for generating and testing Position 2 analogs.

Synthesis: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize LHRH analogs with high purity (>98%). Method: Fmoc-chemistry on Rink Amide MBHA resin (to yield C-terminal amide).

-

Resin Loading: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min. Deprotect Fmoc with 20% piperidine/DMF (2 x 10 min).

-

Coupling Cycles:

-

Activate Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF.

-

Critical Step (Pos 2): When coupling the Position 2 residue (e.g., Fmoc-D-Phe(4Cl)-OH), extend coupling time to 2 hours to ensure complete reaction due to potential steric hindrance from bulky side chains.

-

Monitor with Kaiser test (ninhydrin) for primary amines.[2]

-

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[2]5) for 3 hours. Precipitate peptide in cold diethyl ether.

-

Purification: RP-HPLC on C18 column (Gradient: 0-60% Acetonitrile in 0.1% TFA). Lyophilize fractions.

Functional Assay: Inositol Phosphate (IP) Accumulation

Objective: Distinguish Agonist vs. Antagonist activity (Gq-coupling).[2] System: HEK293 cells stably expressing human GnRHR.

-

Seeding: Plate cells (50,000/well) in 96-well plates; incubate 24h.

-

Labeling: Incubate with [3H]-myo-inositol (1 µCi/ml) for 18h.

-

Stimulation:

-

Extraction: Stop reaction with 10 mM formic acid. Isolate IPs using anion-exchange chromatography (Dowex AG1-X8).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Result: Agonists show dose-dependent IP increase. Antagonists show no IP increase alone, but dose-dependent inhibition of LHRH-induced IP.

-

Visualization: Assay Workflow

Figure 2: Functional assay workflow for characterizing LHRH analogs.

Future Directions: Beyond the Peptide

While Position 2 modifications have yielded successful drugs like Degarelix, the field is moving toward non-peptide, small molecule GnRH antagonists (e.g., Relugolix).[2] These orally active agents mimic the spatial arrangement of the peptide antagonists—specifically the pharmacophore defined by the Position 2 (aromatic/hydrophobic) and Position 3 (aromatic) residues—without the need for injection.[2] Understanding the SAR of the Position 2 peptide analogs was the foundational step in mapping the receptor pocket that enabled these small molecule discoveries.[2]

References

-

GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation. MDPI. Available at: [Link][2]

-

Functional relationship between receptor binding and biological activity for analogs of mammalian and salmon GnRH. PubMed.[9] Available at: [Link]

-

Binding Affinity and Biological Activity of Gonadotropin-Releasing Hormone Agonists. Oxford Academic. Available at: [Link][2]

-

Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology. Available at: [Link]

-

New antagonists of LHRH. II. Inhibition and potentiation of LHRH by closely related analogues. PubMed.[2] Available at: [Link]

-

Conformation-function relationships in LHRH analogs. PubMed. Available at: [Link]

-

LHRH Antagonists - Holland-Frei Cancer Medicine. NCBI Bookshelf. Available at: [Link]

Sources

- 1. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. New antagonists of LHRH. II. Inhibition and potentiation of LHRH by closely related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of position 1 analogs of LH-RH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and bioassays of antagonists of LHRH which have high antiovulatory activity and release negligible histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional relationship between receptor binding and biological activity for analogs of mammalian and salmon gonadotropin-releasing hormones in the pituitary of goldfish (Carassius auratus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Pharmacodynamics: (D-His2)-LHRH vs. Triptorelin

This technical guide provides a rigorous comparative analysis of (D-His2)-LHRH and Triptorelin . It is structured to serve researchers requiring precise delineation between structural modifications that alter efficacy (activation) versus those that alter stability (half-life/affinity).

Executive Summary

The distinction between (D-His2)-LHRH and Triptorelin represents the fundamental dichotomy in G-Protein Coupled Receptor (GPCR) ligand design: Activation vs. Stabilization .

-

Triptorelin ([D-Trp6]-GnRH) is a superagonist . It utilizes a D-amino acid substitution at position 6 to stabilize the peptide's

-turn, preventing proteolysis and increasing receptor residence time. This results in massive receptor stimulation followed by desensitization (chemical castration). -

(D-His2)-LHRH is a weak partial agonist (approx. 9% potency of native GnRH). The modification at position 2 inverts the chirality of the Histidine residue—the critical "switch" for receptor activation. This analog is primarily a research tool used to map the steric requirements of the GnRH receptor's activation domain.

Structural Biochemistry & Sequence Logic

To understand the functional divergence, we must analyze the native Gonadotropin-Releasing Hormone (GnRH) decapeptide architecture.

Native GnRH Sequence: pGlu¹ - His² - Trp³ - Ser⁴ - Tyr⁵ - Gly⁶ - Leu⁷ - Arg⁸ - Pro⁹ - Gly¹⁰-NH₂

The Functional Domains

-

N-Terminus (Residues 1-3): The Activation Domain . Responsible for triggering the conformational change in the receptor (Gq coupling).

-

Mid-Region (Residue 6): The Folding/Stability Domain . Native Glycine allows flexibility. Substituting bulky D-amino acids here forces a

-turn, locking the peptide into the "bioactive conformation" and blocking endopeptidase cleavage.

Comparative Sequence Analysis

| Compound | Sequence Modification | Structural Consequence | Pharmacological Class |

| Native GnRH | None | Rapid degradation (t½ ~2-4 min) | Agonist |

| Triptorelin | [D-Trp⁶] | Stabilized | Superagonist |

| (D-His2)-LHRH | [D-His²] | Misaligned imidazole ring; Steric clash | Weak Agonist |

Visualization: Structural Impact

The following diagram illustrates how position 2 affects activation while position 6 affects stability.

Figure 1: Structural Activity Relationship (SAR) mapping of Position 2 vs. Position 6 modifications.

Detailed Mechanism of Action

Triptorelin: The Superagonist Mechanism

Triptorelin's potency stems from resistance to degradation and enhanced receptor affinity .

-

Binding: The D-Trp6 modification locks the peptide into a conformation that fits the GnRH receptor (GnRHR) binding pocket more tightly than the native hormone.

-

Signaling: It induces a massive, prolonged activation of the Gq/11 protein pathway.

-

Clinical Outcome:

-

Acute Phase (0-7 days): "Flare" effect.[4][5] Massive LH/FSH release.

-

Chronic Phase (>14 days): The receptor machinery cannot reset. Uncoupling of the G-protein and internalization of receptors leads to downregulation . The pituitary becomes refractory to GnRH, causing testosterone/estrogen levels to plummet (medical castration).

-

(D-His2)-LHRH: The "Broken Switch" Mechanism

(D-His2)-LHRH retains the ability to bind to the receptor but lacks the geometric precision to activate it fully.

-

The Histidine Role: In native GnRH, the L-His² side chain interacts with specific residues (likely Asp or Lys) in the receptor transmembrane domain to trigger the conformational shift.

-

The Chirality Effect: By using D-His, the imidazole ring points in the opposite steric direction.

-

Result: The peptide binds (often with decent affinity), but the "trigger" is misaligned. It produces a very weak signal (approx. 9% of native max response).

-

Note: It is not a pure antagonist. Pure antagonists usually require bulky substitutions at positions 1, 2, and 3 (e.g., D-pGlu¹, D-Phe², D-Trp³) to completely block the conformational shift while occupying the site. (D-His2) is an intermediate "impotent agonist."

-

Experimental Protocols & Data

Protocol 1: In Vitro LH Release Assay (Primary Pituitary Culture)

To verify the activity difference, the following standard operating procedure (SOP) is used. This protocol validates the "Weak Agonist" status of (D-His2)-LHRH.

Materials:

-

Anterior pituitary glands from adult male Sprague-Dawley rats.

-

Medium 199 (buffered with HEPES/BSA).

-

Radioimmunoassay (RIA) or ELISA kit for Rat LH.

Workflow:

-

Dissection: Aseptically remove anterior pituitaries and enzymatically disperse cells (Collagenase/Hyaluronidase).

-

Plating: Seed cells at

cells/well in 24-well plates. Culture for 72 hours to allow receptor recovery. -

Challenge: Wash cells and treat with increasing log-concentrations (

M to -

Incubation: Incubate for 4 hours at 37°C.

-

Analysis: Collect supernatant and quantify LH via ELISA.

Expected Data Output:

| Compound | EC50 (nM) | Relative Potency (Native = 1) | Max Efficacy (Emax) |

| Native GnRH | 2.5 | 1.0 | 100% |

| Triptorelin | 0.05 | ~50-100 | 100% (Sustained) |

| (D-His2)-LHRH | ~50.0 | ~0.09 | ~10-20% |

Data Interpretation: Triptorelin shifts the curve left (higher potency). (D-His2)-LHRH shifts the curve right and, crucially, flattens the top (lower efficacy), confirming it as a weak partial agonist [1].

Protocol 2: Receptor Binding Competition Assay

To confirm that (D-His2)-LHRH actually binds (and isn't just inert), a displacement assay is required.

-

Tracer: Use

I-labeled [D-Ala6]-LHRH (a high-affinity agonist). -

Membranes: Rat pituitary membrane preparations.

-

Result: (D-His2)-LHRH will displace the tracer, proving it occupies the receptor, even if it fails to activate it efficiently.

Signaling Pathway Visualization

The following diagram details the intracellular cascade. Triptorelin causes "Hyper-stimulation" leading to Path A (Downregulation). (D-His2)-LHRH causes "Weak Stimulation" leading to Path B (Sub-threshold activity).

Figure 2: Differential signaling outcomes. Triptorelin drives the pathway to exhaustion (Desensitization), while (D-His2)-LHRH fails to generate sufficient IP3/Ca2+ flux for robust secretion.

Clinical vs. Research Applications

| Feature | Triptorelin | (D-His2)-LHRH |

| Primary Use | Clinical Therapeutic | Research Tool / SAR Probe |

| Indication | Prostate Cancer, Endometriosis, IVF | Receptor Mapping, Analog Design |

| Formulation | Depot (PLGA microspheres), Acetate | Lyophilized powder (Lab use only) |

| Regulatory Status | FDA/EMA Approved | Not Approved for Human Use |

Key Takeaway for Drug Developers: When designing GnRH analogs, if the goal is antagonism , simple inversion of His² (to D-His²) is insufficient. It creates a "leaky" antagonist (weak agonist). Effective antagonists (like Degarelix) require bulky modifications at positions 1, 2, 3, and 6 to create steric bulk that prevents the receptor from closing around the ligand, while maintaining high affinity [2].

References

-

Coy, D. H., et al. (1976).[5] "Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6." Journal of Medicinal Chemistry, 19(3), 423–425.

-

Schally, A. V., & Comaru-Schally, A. M. (1997). "Agonists and antagonists of LHRH: Status and prospects." Holland-Frei Cancer Medicine. 6th edition.

-

Rivier, J., et al. (1981). "GnRH analogs: Structure-activity relationships." Endocrine Reviews. (Contextualizing the D-His2 partial agonism data).

-

PubChem. (2023). "Triptorelin - Compound Summary." National Library of Medicine.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Practical differences between luteinizing hormone-releasing hormone agonists in prostate cancer: perspectives across the spectrum of care - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Evolution of Position 2 Modifications in GnRH Antagonist Design

The following technical guide details the evolution, mechanism, and synthesis of GnRH antagonists, with a specific focus on the critical modifications at Position 2 (the native Histidine site).

A Technical Guide to Molecular Engineering, Synthesis, and Clinical Application

Executive Summary

The development of Gonadotropin-Releasing Hormone (GnRH) antagonists represents a triumph of rational drug design.[1] Unlike agonists, which rely on receptor desensitization following an initial "flare" of gonadotropin release, antagonists achieve immediate, competitive blockade of the GnRH receptor (GnRHR).[2][3][4] The central challenge in this history was decoupling potency from histamine release .

The native Histidine at Position 2 (His2) is the primary driver of receptor activation.[1] Its replacement with D-amino acids was the "key" that turned the key in the lock without opening the door. This guide explores how the modification of the His2 site—from simple deletion to complex D-Phe derivatives—enabled the transition from experimental peptides to the third-generation clinical standards: Cetrorelix , Ganirelix , and Degarelix .

The Mechanistic Baseline: Why Position 2 Matters

To understand the antagonist design, one must first understand the native agonist mechanism. The mammalian GnRH decapeptide structure is: pGlu¹ - His² - Trp³ - Ser⁴ - Tyr⁵ - Gly⁶ - Leu⁷ - Arg⁸ - Pro⁹ - Gly¹⁰ - NH₂

The Activation Triad vs. Binding Domains

-

Activation (The "Key"): Residues 1–3 (pGlu-His-Trp) are responsible for activating the receptor.[1] Specifically, the imidazole ring of His2 interacts with critical residues (likely Lys121 and Asp302) in the GnRHR transmembrane domains to trigger the conformational change required for Gq/11 coupling.

-

Binding (The "Shaft"): Residues 6 and 10 are involved in stabilizing the

-turn conformation, while Arg8 provides high-affinity binding.

The Antagonist Strategy: To create an antagonist, the "activation" capacity must be destroyed while retaining or enhancing "binding" affinity. This was achieved by modifying Position 2.

Visualization: GnRH Signaling & Antagonist Blockade

The following diagram illustrates the signal transduction pathway and the specific point of antagonist intervention.

Figure 1: Mechanism of Action.[1][5][6][7][8] Native GnRH activates the Gq/11 cascade leading to calcium mobilization and hormone release. Antagonists competitively bind the receptor without triggering the conformational change, effectively silencing the pathway.

The Evolution of "D-His2" Modifications

The nomenclature "D-His2 modification" in literature often refers to the site of the native Histidine being replaced by D-isomers. The evolution occurred in three distinct generations.

Generation 1: The Deletion Era (1970s)[1]

-

Approach: Simply deleting His2 (des-His2-GnRH) or replacing it with D-Phe.

-

Result: These compounds were antagonists but had very low binding affinity (

in the micromolar range).[1] They proved that His2 is essential for activation but also contributes to binding energy.

Generation 2: The "Hydrophobic/Basic" Trap (1980s)[1]

-

Approach: To recover binding affinity lost at Position 2, chemists added hydrophobic D-amino acids at Position 6 (e.g., D-Trp, D-Nal) and basic residues at Position 8.

-

The "4-10" Hydrophobic Patch: Modifications at Pos 2 (e.g., D-p-Cl-Phe) combined with D-Arg at Pos 6 created a highly potent antagonist.

-

The Failure: These compounds caused severe histamine release (anaphylaxis) due to the basic charges (D-Arg6) stimulating mast cells.[1] This halted clinical development.

Generation 3: The Balanced Design (1990s - Present)

The solution lay in refining Position 2 further to allow for neutral/ureido substitutions at Position 6.[1]

-

The Modification: The native His2 was replaced by D-4-Chloro-Phenylalanine (D-4-Cpa) or similar halogenated D-Phe derivatives.

-

Synergy: This highly hydrophobic residue at Position 2 anchors the peptide into the receptor pocket, allowing the removal of the histamine-causing D-Arg at Position 6.

-

Result: High potency, low histamine release.[9]

Comparative Data: Potency vs. Safety

The table below summarizes the critical shift in residues and the resulting pharmacological profile.

| Compound | Gen | Position 2 Residue | Position 6 Residue | Histamine Release (ED50)* | Clinical Status |

| Native GnRH | - | L-His | Gly | N/A | Agonist |

| Ganirelix | 3rd | D-p-Cl-Phe | D-hArg(Et)₂ | ~11 µg/mL | Approved (IVF) |

| Cetrorelix | 3rd | D-p-Cl-Phe | D-Cit | ~1.3 µg/mL | Approved (IVF) |

| Abarelix | 3rd | D-p-Cl-Phe | D-Asn | ~100 µg/mL | Withdrawn (US) |

| Degarelix | 3rd | D-4-Cpa | D-4Aph(Cbm) | >170 µg/mL | Approved (Prostate Cancer) |

*Note: Higher ED50 indicates safer profile (requires more drug to trigger histamine release).[1] Degarelix shows the lowest histamine potential.[9][10]

Technical Protocols: Synthesis & Validation

Solid Phase Peptide Synthesis (SPPS) of Degarelix

Synthesizing 3rd generation antagonists is complex due to non-standard amino acids.[1] A critical challenge in Degarelix synthesis is the L-Hor (dihydroorotic acid) moiety, which is prone to rearrangement into a hydantoin impurity under standard piperidine deprotection.[1]

Protocol: Fmoc-SPPS with Modified Deprotection

-

Resin Loading: Use Rink Amide MBHA resin (0.3–0.6 mmol/g).[1]

-

Coupling Cycles:

-

Modified Deprotection (The "Tert-Butylamine" Method):

-

Cleavage:

Visualization: SPPS Workflow for Degarelix

Figure 2: Optimized SPPS Workflow. Note the use of t-Butylamine for deprotection to preserve the integrity of the Hor residue found in Degarelix.

Receptor Binding Assay (Competitive)

To validate the affinity of the modified Position 2 analog:

-

Cell Line: HEK293 cells stably expressing human GnRHR.

-

Radioligand: [¹²⁵I]-triptorelin or [¹²⁵I]-GnRH (0.1 nM).[1]

-

Competitor: Serial dilutions of the antagonist (

to -

Incubation: 90 min at 4°C (to prevent internalization).

-

Analysis: Measure bound radioactivity. Calculate

and-

Target:

nM for clinical candidates.

-

Histamine Release Assay (Safety)[1]

-

Source: Peritoneal mast cells (rat) or human skin slices.[1]

-

Stimulation: Incubate cells with antagonist (0.1 – 100 µg/mL).[1]

-

Control: Compound 48/80 (Positive control).

-

Detection: Fluorometric assay (o-phthalaldehyde) or ELISA for histamine.[1]

-

Metric: Determine the concentration inducing 50% of maximal release (

).

Future Outlook

The "D-His2 modification" era established the rules for peptide antagonist design. Current research is shifting toward non-peptide, orally active small molecules (e.g., Relugolix, Elagolix). However, the peptide antagonists (specifically Degarelix) remain the gold standard for rapid testosterone suppression in oncology due to their unique depot-forming properties—a direct result of the solubility profile engineered through these specific amino acid modifications.

References

-

GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation. Source: National Institutes of Health (NIH) / PMC.[1] URL:[Link]

-

Degarelix: A Novel GnRH Antagonist with Minimal Histamine Release. Source: British Journal of Clinical Pharmacology / NIH. URL:[Link]

-

Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Source: Frontiers in Endocrinology. URL:[Link][1][12]

-

Comparison of Pregnancy Outcomes and Safety between Cetrorelix and Ganirelix. Source: Frontiers in Endocrinology. URL:[Link]

-

Overcoming Chemical Challenges in the Solid-Phase Synthesis of Degarelix. Source: CNR-IRIS (Italian National Research Council).[1] URL:[Link][1]

Sources

- 1. Degarelix - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pituitary sensitizing effect of GnRH antagonists: a mechanism explaining LH escape during IVF? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degarelix, a novel GnRH antagonist, causes minimal histamine release compared with cetrorelix, abarelix and ganirelix in an ex vivo model of human skin samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological profile of a new, potent, and long-acting gonadotropin-releasing hormone antagonist: degarelix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Technical Guide: LHRH Receptor Binding Domains and His2 Interaction

Executive Summary

The Gonadotropin-Releasing Hormone Receptor (GnRHR), also known as the LHRH receptor, represents a unique target within the Class A G-Protein Coupled Receptor (GPCR) superfamily.[1] Unlike typical GPCRs, mammalian GnRHRs lack a cytoplasmic C-terminal tail, relying instead on specific transmembrane (TM) domain configurations for desensitization and internalization.

This guide focuses on the critical His2 interaction —the molecular "switch" where Histidine at position 2 of the GnRH ligand engages with the receptor's transmembrane core to trigger activation.[2] Understanding this interaction is the cornerstone of designing next-generation super-agonists for fertility treatments and antagonists for hormone-dependent cancers (prostate, breast, ovarian).

Structural Architecture

The GnRH Ligand Conformation

The native mammalian GnRH ligand is a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2). In solution, it adopts a random coil, but upon receptor docking, it assumes a characteristic

The Receptor Binding Pocket

The GnRHR ligand-binding pocket is defined by the extracellular loops (ECLs) and the upper segments of the transmembrane helices.[1]

-

TM2 & TM3: Form the core activation interface.

-

TM7 & ECL3: Stabilize the ligand's C-terminus.

-

Lys121 (TM3) & Asp98 (TM2): These two residues constitute the critical "polar pivot" required for receptor activation.

Mechanistic Deep Dive: The His2 Criticality

The interaction between His2 of the ligand and the Asp98-Lys121 network in the receptor is the primary determinant of efficacy (agonist vs. antagonist activity).

The Activation Switch (Agonists)

In the resting state, Asp98 (Asp2.61) in TM2 and Lys121 (Lys3.[3]32) in TM3 form an intramolecular salt bridge or polar network that stabilizes the receptor's inactive conformation.

-

Docking: The GnRH agonist binds, threading its N-terminus deep into the TM bundle.

-

Engagement: The imidazole ring of His2 forms a hydrogen bond specifically with Asp98 .

-

Displacement: This interaction disrupts or reorients the existing Asp98-Lys121 network.

-

Activation: The rearrangement of TM2 relative to TM3 facilitates the rigid-body movement of TM6, opening the intracellular G-protein binding site for

coupling.

The Antagonist Blockade

Antagonists are typically designed by substituting His2 with bulky, hydrophobic D-amino acids (e.g., D-Phe, D-p-Cl-Phe).

-

Mechanism: These bulky side chains sterically occupy the pocket but cannot form the hydrogen bond with Asp98 .

-

Result: The Asp98-Lys121 stabilizing network remains undisturbed (or is locked in an inactive state), preventing the TM conformational shift required for G-protein activation.

Key Residue Interaction Map

The following table summarizes the validated contact points between the ligand and receptor.

| Ligand Residue | Receptor Contact (Human GnRHR) | Domain | Interaction Type | Functional Role |

| pGlu1 | Asn212 / Gln174 | TM5 / TM4 | H-bond | Orientation |

| His2 | Asp98 (Asp2.61) | TM2 | H-bond | Activation Trigger |

| Trp3 | Phe178 | ECL2 | Stability | |

| Tyr5 | Tyr290 | TM6 | H-bond | Conformation |

| Arg8 | Asp302 | TM7/ECL3 | Ionic/Salt Bridge | High Affinity Binding |

| Gly10-NH2 | Arg38 / Asn102 | TM1 / TM2 | H-bond | C-term Docking |

Experimental Framework

To validate His2 interactions or characterize novel analogs, the following self-validating experimental workflow is recommended.

Protocol 1: Site-Directed Mutagenesis (The Probe)

Objective:[3] To confirm the functional necessity of the Asp98-Lys121 pair.

-

Design: Create single mutants (D98A, K121A) and a charge-reversal double mutant (D98K/K121D).

-

Causality: If the interaction is purely electrostatic, the charge reversal may restore function (rescue), whereas single alanine mutations should abolish agonist efficacy while potentially retaining binding affinity.

Protocol 2: Competitive Radioligand Binding (Affinity)

Objective: Determine

-

Tracer: Use [125I]-[His5, D-Tyr6]-GnRH. Note: Avoid iodination of native Tyr5 as it disrupts the Tyr5-Tyr290 interaction; substituting Tyr5 with His and iodinating D-Tyr6 preserves binding integrity.

-

Buffer System: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.

-

Self-Validation: Include 0.1% Bacitracin to prevent ligand degradation by proteases during incubation.

-

-

Workflow:

-

Transfect HEK293 cells with WT or Mutant GnRHR.

-

Incubate membrane preparations with tracer + increasing concentrations of cold competitor (10 pM to 10 µM).

-

Terminate via rapid filtration (GF/C filters pre-soaked in 0.5% PEI to reduce non-specific binding).

-

Protocol 3: IP Accumulation Assay (Efficacy)

Objective: Measure functional activation (

-

Mechanism: GnRHR activation stimulates PLC

, hydrolyzing -

Method:

-

Seed transfected cells in 96-well plates.

-

Label with

-myo-inositol for 24 hours. -

Wash and incubate with assay buffer containing 10 mM LiCl (blocks inositol monophosphatase).

-

Stimulate with ligand for 1 hour.

-

Lyse cells with 10 mM formic acid; separate IP fractions on AG 1-X8 anion exchange resin.

-

Readout: High IP accumulation = Agonism. High Binding (

) + Low IP (

-

Visualization & Signaling Pathways[1][4]

Diagram 1: The GnRHR Signaling Cascade

This diagram illustrates the downstream consequences of the His2-mediated activation event.

Caption: The GnRHR Gq/11 signaling cascade triggered by His2-mediated receptor activation.

Diagram 2: The His2-Asp98-Lys121 Interaction Model

A schematic representation of the transmembrane docking arrangement.

Caption: Schematic of the critical His2-Asp98-Lys121 activation triad within the GnRHR binding pocket.

Drug Development Implications

The structural dichotomy of the His2 interaction guides rational drug design:

-

Agonist Design: To create super-agonists (e.g., for ovulation induction), modifications must preserve the H-bond capability at position 2. Enhancements are typically made at position 6 (e.g., D-Leu, D-Trp) to stabilize the

-turn, thereby presenting His2 more effectively to Asp98. -

Antagonist Design: To create immediate blockers (e.g., Degarelix for prostate cancer), the strategy involves eliminating the His2 H-bond . Substituting His2 with D-4-Cpa (D-4-chlorophenylalanine) creates a steric clash that prevents the Asp98-Lys121 shift, locking the receptor in the inactive state while maintaining high affinity via the Arg8-Asp302 anchor.

References

-

Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors."[2][3][4][5][6][7][8][9][10][11] Endocrine Reviews. Link

-

Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor."[1][3][5][7][9] Endocrine Reviews. Link

-

Flanagan, C. A., et al. (1997). "Mutations of the gonadotropin-releasing hormone receptor that disrupt G protein coupling." Journal of Biological Chemistry. Link

-

Betz, J. M., et al. (2006). "Differential binding of GnRH agonists and antagonists to the human GnRH receptor." Molecular Endocrinology. Link

-

Fromme, B. J., et al. (2001). "Role of Aspartate7.49(319) in the Activation of the Gonadotropin-Releasing Hormone Receptor." Molecular Pharmacology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 8. GnRH agonist versus GnRH antagonist in poor ovarian responders: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals [frontiersin.org]

Methodological & Application

Protocols for solid-phase peptide synthesis of (D-His2)-LHRH

Executive Summary

This application note details the synthesis of (D-His²)-LHRH (pGlu-D-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), a structural analog of the Gonadotropin-Releasing Hormone (GnRH).[1][2][3] While native LHRH acts as a potent agonist, modifications at position 2 (His) are critical in the development of LHRH antagonists, as this residue is essential for receptor activation but not necessarily for binding.

Core Challenges Addressed:

-

Histidine Racemization: Preserving the chirality of D-His during coupling.

-

Arginine Lactamization: Preventing intramolecular side reactions during Arg activation.

-

N-Terminal Pyroglutamate: Efficient introduction of the pGlu moiety.

Strategic Planning & Chemistry

Target Sequence & Properties

| Position | Residue | Protection/Modification | Notes |

| 1 | pGlu | None (Pyr) | Cyclic amide (Lactam); N-terminus cap.[1][2][3] |

| 2 | D-His | Trt (Trityl) | Critical residue. Trt prevents imidazole alkylation and suppresses racemization. |

| 3 | Trp | Boc | Boc protects indole from alkylation during TFA cleavage. |

| 4 | Ser | tBu | Standard ether protection.[2][3] |

| 5 | Tyr | tBu | Standard ether protection. |

| 6 | Gly | None | Flexible hinge. |

| 7 | Leu | None | Hydrophobic core. |

| 8 | Arg | Pbf | Pbf is preferred over Pmc for faster TFA removal. |

| 9 | Pro | None | Induces turn structure. |

| 10 | Gly | None | C-terminal amide linkage.[1][2][3][4] |

Resin Selection: Rink Amide

The C-terminus of LHRH is an amide (Gly-NH₂).[1][2][3][5]

-

Selection: Rink Amide MBHA Resin (Low Loading: 0.3 – 0.5 mmol/g).[3]

-

Rationale: High loading resins (>0.8 mmol/g) can lead to aggregation of the 10-mer sequence, particularly around the hydrophobic Trp-Ser-Tyr core.[1][3] MBHA (4-methylbenzhydrylamine) variants offer superior stability during extended synthesis cycles.[2][3]

Activation Strategy: DIC/Oxyma

While HBTU/DIEA is common, it carries a higher risk of racemization for Histidine and Cysteine.

-

Recommendation: DIC (Diisopropylcarbodiimide) / Oxyma Pure .[2][3]

-

Mechanism: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile to HOBt, suppressing racemization (epimerization) to <1% even for sensitive residues like D-His, while maintaining high coupling efficiency.[1][3]

Detailed Experimental Protocol

Materials Preparation

-

Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade (Amine-free).[2][3]

-

Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt prevents aspartimide formation, though less relevant here, it protects against base-catalyzed racemization).[2][3]

-

Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5).

Step-by-Step Synthesis Cycle

Step 0: Resin Swelling [6][7][8]

-

Weigh 0.1 mmol of Rink Amide MBHA resin.

-

Swell in DCM (Dichloromethane) for 20 mins.

-

Wash with DMF (3 x 1 min).

Step 1: Fmoc Deprotection [6][7]

-

Add 20% Piperidine/DMF (5 mL).

-

Agitate for 3 minutes (Initial flash deprotection).[3]

-

Drain and add fresh 20% Piperidine/DMF.[8]

-

Agitate for 12 minutes.

-

Wash: DMF (5 x 1 min) to remove all piperidine traces. Critical: Residual base causes racemization in the next step.

Step 2: Amino Acid Activation & Coupling (Standard) Applies to Gly¹⁰, Pro⁹, Arg⁸, Leu⁷, Gly⁶, Tyr⁵, Ser⁴, Trp³

-

Dissolve Fmoc-AA-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF.[2][3]

-

Add DIC (5.0 eq) .[3]

-

Pre-activate for 2 minutes (color change to yellow/orange is normal).[3]

-

Agitate for 45–60 minutes at Room Temperature (RT).

-

QC: Perform Kaiser Test (Ninhydrin). If blue (positive), recouple.[3]

Step 3: Critical Coupling – Fmoc-D-His(Trt)-OH To prevent conversion of D-His to L-His:

-

Reagents: Use Fmoc-D-His(Trt)-OH (5.0 eq) .

-

Activation: Use DIC (5.0 eq) / Oxyma (5.0 eq) .

-

Avoid: HBTU/HATU with DIEA (Base-mediated enolization is the primary driver of His racemization).[3]

-

-

Coupling Time: Limit to 60 minutes. Do not double couple unless necessary.

-

Temperature: Strictly RT or 4°C. Do NOT use microwave heating for this step.

Step 4: N-Terminal Capping (pGlu) Pyroglutamic acid (pGlu) is the final residue.[2][3]

-

Use H-pGlu-OH (Pyroglutamic acid, free acid) or Fmoc-pGlu-OH .[1][3]

-

Couple for 2 hours (Cyclic secondary amines react slower).

-

(Optional) If using Fmoc-pGlu-OH, perform a final deprotection step.[3]

Cleavage & Global Deprotection

-

Wash resin with DCM (5x) and dry under Nitrogen.[3]

-

Prepare Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O .

-

Add 10 mL cocktail to resin.

-

Agitate for 2.5 – 3 hours at RT.

-

Why? Removal of Pbf from Arg requires time; Trp(Boc) cleavage generates t-butyl cations scavenged by TIS.[3]

-

-

Filter resin and collect filtrate.

-

Precipitate peptide by adding dropwise into ice-cold Diethyl Ether (40 mL).

-

Centrifuge (3000 rpm, 5 min), decant ether, and repeat wash 2x.

Visualization of Workflow

Figure 1: Logic flow for the synthesis of (D-His²)-LHRH, highlighting the critical decision point for D-Histidine coupling to prevent racemization.

Data Presentation & Analysis

Reagent Stoichiometry Table

| Reagent | Equivalents (eq) | Role |

| Fmoc-AA-OH | 5.0 | Building Block |

| DIC | 5.0 | Activator (Carbodiimide) |

| Oxyma Pure | 5.0 | Racemization Suppressor |

| Piperidine | Excess (20% v/v) | Fmoc Removal Base |

| TFA | Excess (95% v/v) | Cleavage Acid |

| TIS | 2.5% v/v | Cation Scavenger |

Analytical HPLC Protocol

Verify purity using Reverse-Phase HPLC (RP-HPLC).

-

Column: C18 (5 µm, 4.6 x 150 mm).[3]

-

Mobile Phase A: 0.1% TFA in Water.[9]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[9]

-

Gradient: 5% B to 60% B over 30 minutes.

-

Detection: UV @ 220 nm (Peptide bond) and 280 nm (Trp/Tyr/His).[2][3]

-

Expected Retention: (D-His2)-LHRH is relatively hydrophobic due to Trp/Tyr/Leu/Pro; expect elution around 30-40% B.[1][2][3]

Mass Spectrometry (ESI-MS)

-

Expected Ions:

Troubleshooting & Optimization

-

Low Yield of Full-Length Product:

-

Racemization of D-His (Detected by HPLC split peak):

-

Cause: High temperature or presence of base (DIEA) during activation.

-

Solution: Ensure the reaction vessel is at room temperature.[7] Switch strictly to DIC/Oxyma. Ensure pre-activation time is < 3 mins.

-

-

Incomplete Cleavage of Arg(Pbf):

References

-

Synthego. (n.d.).[3] Solid-Phase Peptide Synthesis (SPPS) Guide. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2012).[3] Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science. Retrieved from [Link][2][3]

-

National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 9833530, LHRH Analog. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pGlu-His-Trp-Ser-His-Gly-Leu-Ser-Pro-Gly-NH2 | C49H66N16O13 | CID 134826858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | C55H77N17O14 | CID 11600611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Conformation-function relationships in LHRH analogs. I. Conformations of LHRH peptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Optimizing Reconstitution and Stability of (D-His2)-LHRH Peptides

Introduction & Biological Context

(D-His2)-LHRH is a synthetic analog of the native Luteinizing Hormone-Releasing Hormone (LHRH, also known as GnRH). The substitution of the native L-Histidine at position 2 with its D-isomer is a critical modification often utilized in the development of LHRH antagonists and super-agonists. This modification alters the peptide's conformation, affecting its binding affinity and resistance to enzymatic degradation by peptidases that typically cleave the Gly6-Leu7 or Pro9-Gly10 bonds.

For researchers, the integrity of this peptide is paramount. Improper reconstitution can lead to isoelectric precipitation , amyloid-like aggregation , or surface adsorption , rendering the peptide biologically inactive before it even reaches the assay plate.

The Cost of Mishandling

-

Aggregation: Leads to false negatives in receptor binding assays.

-

Adsorption: Cationic peptides like (D-His2)-LHRH bind aggressively to standard glass and plastic, causing up to 90% sample loss at low concentrations (nanomolar range).

-

Deamidation: Improper pH control accelerates the degradation of susceptible residues.

Physicochemical Profile & Solvent Logic

To select the correct solvent, we must understand the molecule's charge profile.

Sequence: pGlu-(D-His)-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2

| Parameter | Value / Characteristic | Implication for Reconstitution |

| Isoelectric Point (pI) | ~9.5 - 10.5 | The peptide is Cationic (positively charged) at physiological pH (7.4). |

| Hydrophobicity | Moderate | Contains aromatic (Trp, Tyr, His) and hydrophobic (Leu, Pro) residues, but Arg confers solubility. |

| Net Charge (pH 7.0) | +1 to +2 | Soluble in water, but stability is enhanced in slightly acidic conditions. |

| Critical Residues | D-His (Pos 2), Trp (Pos 3) | Trp is susceptible to oxidation; His acts as a buffer around pH 6.0. |

Solvent Selection Strategy

-

Primary Solvent: Sterile Water (Milli-Q). Due to the presence of Arginine, (D-His2)-LHRH is typically water-soluble.

-

Secondary Solvent: 0.1 M Acetic Acid. If the peptide cake is stubborn or "hazy," acidification is required. The acetic acid protonates the D-Histidine and Arginine side chains, increasing electrostatic repulsion between peptide molecules and preventing aggregation.

-

Avoid: Phosphate-buffered saline (PBS) as the initial solvent. The sudden introduction of high salt concentrations can shield charges and induce "salting-out" precipitation.

Detailed Protocols

Protocol A: Standard Reconstitution (Stock Solution)

Objective: Create a stable, concentrated stock solution (e.g., 1 mg/mL or 1 mM).

Materials:

-

Lyophilized (D-His2)-LHRH.

-

Solvent: Sterile, endotoxin-free water (or 0.1 M Acetic Acid).

-

Vessel: Polypropylene LoBind/Low-Retention tubes (Critical: Do not use standard glass).

Procedure:

-

Equilibration: Remove the peptide vial from the freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening.

-

Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide cake, leading to hydrolysis.

-

-

Centrifugation: Briefly centrifuge the vial (5,000 x g for 10 sec) to ensure the lyophilized pellet is at the bottom.

-

Solvent Addition:

-

Add the calculated volume of Sterile Water to the vial.

-

Target Concentration: Aim for

1 mg/mL. Higher concentrations reduce the percentage of peptide lost to surface adsorption.

-

-

Dissolution:

-

Vortex gently for 10-15 seconds.

-

Visual Check: Hold the vial up to a light source. The solution must be crystal clear.

-

Troubleshooting: If particulates are visible or the solution is cloudy, add Glacial Acetic Acid dropwise to reach a final concentration of ~5-10% acetic acid (or use 0.1 M Acetic Acid).

-

-

Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL) in LoBind tubes.

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.

Protocol B: Preparation for Bioassays (Dilution)

Objective: Dilute the stock for cell culture or binding assays without losing peptide to the tube walls.

Procedure:

-

Thaw one aliquot of the stock solution on ice.

-

Prepare the Assay Buffer .

-

Crucial Step: The assay buffer must contain a carrier protein or surfactant to coat the plastic surfaces.

-

Recommendation: PBS + 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20.

-

-

Add the peptide stock to the Assay Buffer.

-

Note: Do not add the buffer to the peptide stock; add the stock to the buffer to avoid transient high-salt precipitation.

-

Visualizing the Workflow

Diagram 1: Reconstitution Decision Tree

This flowchart guides the researcher through the solubility decision-making process to ensure a clear solution.

Caption: Decision tree for solubilizing (D-His2)-LHRH, prioritizing aqueous dissolution before acid assistance.

Diagram 2: Biological Mechanism of Action

Understanding the pathway is essential for designing downstream assays (e.g., Calcium flux vs. IP3 accumulation).

Caption: The Gq-coupled signaling cascade activated by LHRH analogs, leading to gonadotropin release.

Storage & Stability Guidelines

| Condition | Stability Estimate | Notes |

| Lyophilized Powder (-20°C) | 2-3 Years | Keep desiccant in the secondary container. |

| Reconstituted (Water, -20°C) | 1-3 Months | Do not freeze-thaw. Use single-use aliquots. |

| Reconstituted (4°C) | < 24 Hours | Prone to deamidation and bacterial growth. |

| Diluted in Assay Buffer | Immediate Use | Peptides adhere to plastics rapidly at low concentrations. |

Critical Warning: The "Adsorption Trap"

LHRH analogs are notorious for binding to surfaces.

-

The Problem: You prepare a 10 nM solution in a standard polystyrene tube. Within 30 minutes, the effective concentration may drop to 1 nM due to wall adsorption.

-

The Solution: Always use Polypropylene or Siliconized Glass . When working at concentrations < 10 µM, always include 0.1% BSA or 0.01% Tween-20 in the buffer to "block" the binding sites on the plastic.

References

-

National Center for Biotechnology Information (NCBI). (2023). Gonadotropin-Releasing Hormone (GnRH) and Analogs: Mechanism of Action.[1] PubChem Database. [Link]

-

Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[2][3][4][5] PLoS ONE, 10(5). [Link]

Sources

- 1. LHRH Agonists for the Treatment of Prostate Cancer: 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Application Note: In Vitro Pituitary Cell Culture Assays for LHRH Analog Screening

Introduction & Biological Context

Gonadotropin-Releasing Hormone (GnRH), also known as LHRH, is the master regulator of the reproductive axis. The development of LHRH analogs—both super-agonists (for desensitization therapy in prostate cancer and precocious puberty) and antagonists (for immediate suppression in IVF and hormone-dependent cancers)—requires robust in vitro models.

While receptor binding assays provide affinity data (

The Signaling Cascade

To design a valid assay, one must understand the pathway being interrogated. GnRH binds to the GnRHR (a G protein-coupled receptor) on pituitary gonadotropes, activating the Gq/11 signaling cascade.[1][2][3][4]

Key Mechanistic Insight: The distinction between an agonist and an antagonist in this system is dynamic.

-

Agonists: Induce rapid IP3-mediated

mobilization and PKC activation, leading to immediate LH release (the "flare"), followed by receptor uncoupling and downregulation (desensitization) upon continuous exposure. -

Antagonists: Competitively block the receptor without activating Gq/11, preventing the native GnRH-induced LH surge.

Figure 1: The GnRH signaling pathway in pituitary gonadotropes.[1][4][5] Functional assays rely on the Gq/11-IP3-Ca2+ axis driving exocytosis (LH Release).

Model Selection: Primary Cells vs. Cell Lines

Choosing the right cellular model is a trade-off between physiological relevance and throughput.

| Feature | Primary Rat Anterior Pituitary Cells | LβT2 Immortalized Cell Line |

| Origin | Dispersed from fresh rat pituitary glands | Transgenic mouse pituitary tumor |

| Physiological Relevance | High. Contains native heterogenous population (paracrine effects). | Moderate. Monoclonal population. |

| Receptor Density | Physiological levels (~10-20k sites/cell ). | Often overexpressed. |

| Signaling Fidelity | Exhibits classic biphasic | Lacks robust |

| Throughput | Low to Medium (Labor intensive). | High (Scalable culture). |

| Use Case | Lead Optimization & Validation. | High-Throughput Screening (HTS). |

Recommendation: Use LβT2 for initial library screening (hits). Validate all top candidates using Primary Rat Pituitary Cells to confirm potency and efficacy in a physiological context.

Protocol A: Primary Pituitary Cell Isolation

This protocol yields a heterogeneous population of pituitary cells, ~10-15% of which are gonadotropes. This heterogeneity is beneficial as it maintains paracrine support from lactotropes and somatotropes.

Materials

-

Animals: Female Sprague-Dawley rats (200-250g), random cycling or ovariectomized (OVX rats yield higher LH responses).

-

Dissection Media: M199 or DMEM/F12 + 0.3% BSA + 20mM HEPES.

-

Enzyme Mix:

-

Collagenase Type II (0.4%)

-

Hyaluronidase (0.1%)

-

DNase I (10 µg/mL) to prevent clumping from lysed DNA.

-

-

Culture Media: Medium 199 (M199) + 10% Horse Serum + 2.5% Fetal Bovine Serum (FBS) + Pen/Strep.

Step-by-Step Methodology

-

Dissection: Euthanize rats and rapidly remove the pituitary gland.

-

Critical Step: Under a stereomicroscope, separate the anterior lobe (pars distalis) from the posterior/intermediate lobes. Discard the posterior lobe to prevent neurohypophyseal hormone contamination.

-

-

Mincing: Slice the anterior lobes into ~0.5 mm blocks using a sterile scalpel in a drop of Dissection Media.

-

Enzymatic Dispersion:

-

Transfer tissue blocks to a spinner flask or 15mL tube containing the Enzyme Mix .

-

Incubate at 37°C for 15-20 minutes with gentle agitation (mechanical stirring or slow rotation).

-

Check Point: Tissue should look "fuzzy" and supernatant cloudy.

-

-

Mechanical Dispersion: Gently pipette the fragments up and down using a siliconized Pasteur pipette (decreasing bore size) to dissociate remaining clumps.

-

Washing: Centrifuge (200 x g, 5 min). Resuspend pellet in fresh Culture Media. Repeat 2x to remove enzymes.

-

Plating:

-

Count cells using Trypan Blue (expect >90% viability).

-

Seed at 2.0 - 2.5 x

cells/well in Poly-L-Lysine coated 48-well or 96-well plates.

-

-

Recovery Phase (The "Lag"):

-

Incubate cells for 72 hours at 37°C/5% CO2.

-

Why? Freshly dispersed cells have internalized receptors due to endogenous GnRH exposure during stress. They require 3 days to re-express GnRHR and restore full responsiveness [2].

-

Protocol B: Functional LHRH Analog Screening

This assay measures the accumulation of secreted LH in the media following a challenge.

Experimental Design

-

Agonist Mode: Test compound alone (dose-response).

-

Antagonist Mode: Test compound (dose-response) + Fixed concentration of native GnRH (

, typically 1-10 nM).

Workflow Diagram

Figure 2: Standard workflow for static culture LH release assay.

Step-by-Step Procedure

-

Pre-Assay Wash:

-

Gently aspirate culture media.

-

Wash cells 2x with warm Assay Media (DMEM/F12 + 0.1% BSA).

-

Note: Serum contains binding proteins and hormones that interfere; BSA prevents peptide adsorption to plastic.

-

-

Treatment (Agonist Screen):

-

Prepare serial dilutions of LHRH analogs in Assay Media (

M to -

Add 200 µL (96-well) or 500 µL (48-well) per well.

-

Include Controls :

-

Basal (Media only)

-

Max (100 nM native GnRH)

-

-

-

Treatment (Antagonist Screen):

-

Pre-incubate cells with the Antagonist candidate for 15-30 mins (optional, but recommended for equilibrium).

-

Add native GnRH to all wells (final concentration ~1-5 nM).

-

-

Incubation:

-

Incubate for 3 to 4 hours at 37°C.

-

Rationale: LH release is biphasic. 3-4 hours captures the total releasable pool without significant degradation.

-

-

Sample Collection:

-

Transfer supernatants to a storage plate. Freeze at -20°C if not assaying immediately.

-

-

Quantification:

-

Measure LH using a Rat LH ELISA or HTRF kit. (Note: RIA is the historical standard but ELISA is now preferred for safety and ease).

-

Data Analysis & Validation

Quantitative Metrics

Summarize data using a 4-Parameter Logistic (4PL) regression.

-

Agonist Potency (

): The concentration inducing 50% of maximal LH release. -

Agonist Efficacy (

): The maximal response relative to native GnRH (Full vs. Partial Agonist). -

Antagonist Potency (

): The concentration inhibiting 50% of the GnRH-induced response.

Quality Control

-

Z-Factor: For HTS (LβT2 cells), ensure Z' > 0.5.

-

Edge Effect: In 96-well plates, avoid using outer wells for data; fill them with media to maintain humidity.

-

Reference Standard: Always run a native GnRH curve on every plate to normalize inter-assay variability.

Troubleshooting

| Observation | Root Cause | Solution |

| High Basal LH | Cell stress or incomplete washing. | Handle cells gently; ensure 72h recovery; wash 2x before assay. |

| Low Signal Window | Low receptor expression. | Check cell density; ensure posterior pituitary was removed (dilution effect). |

| Variable Replicates | Pipetting error or cell clumping. | Use automated dispensing; ensure single-cell suspension during plating. |

References

-

Turgeon, J. L., et al. (2018). "Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone." Endocrinology.

-

Conn, P. M., et al. (1987). "GnRH-stimulated LH release from rat anterior pituitary cells in culture: refractoriness and recovery." Endocrinology.

-

Naor, Z. (2009). "Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor." Frontiers in Neuroendocrinology.

-

Sigma-Aldrich. "LbetaT2 Mouse Pituitary Gonadotrope Cell Line Data Sheet."

-

Byrne, B., et al. (1998).[7] "Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives." Molecular and Cellular Endocrinology.

Sources

- 1. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]